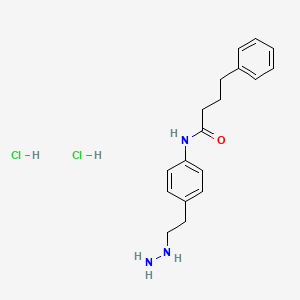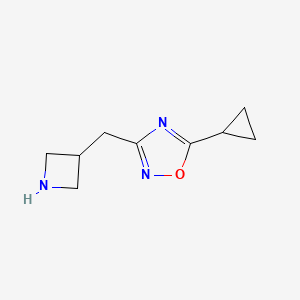
4-氨基-6-(三氟甲基)哒嗪-3-醇
描述
4-Amino-6-(trifluoromethyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C5H4F3N3O and its molecular weight is 179.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-(trifluoromethyl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(trifluoromethyl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
以下是4-氨基-6-(三氟甲基)哒嗪-3-醇在科学研究应用中的全面分析,重点关注其在不同领域的独特应用:
农药行业
TFMP衍生物广泛应用于保护作物免受害虫侵害。 氟原子的独特理化性质与吡啶部分的特征相结合,使其具有生物活性 .
制药行业
该化合物的衍生物由于其生物活性,在药物开发中具有潜在的应用。 例如,一种相关的含有4-氨基取代基的化合物在药物化学应用中表现出显著的结合亲和力 .
作用机制
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It’s worth noting that related compounds, such as pyridazinones, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Related compounds have been associated with a variety of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Result of Action
Related compounds have been reported to produce a variety of effects, including the inhibition of acetylcholinesterase (ache) activity and malondialdehyde (mda) level in the brain of alevins .
生化分析
Biochemical Properties
4-Amino-6-(trifluoromethyl)pyridazin-3-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells . The interaction between 4-Amino-6-(trifluoromethyl)pyridazin-3-ol and FABP4 is significant as it may influence the regulation of fatty acid levels in the body, potentially impacting conditions such as obesity and diabetes .
Cellular Effects
The effects of 4-Amino-6-(trifluoromethyl)pyridazin-3-ol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of FABP4, which in turn affects the signaling pathways related to fatty acid metabolism . Additionally, 4-Amino-6-(trifluoromethyl)pyridazin-3-ol can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Amino-6-(trifluoromethyl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. It binds to FABP4, inhibiting its activity and thereby affecting the transport and metabolism of fatty acids . This inhibition can lead to changes in gene expression, particularly those genes involved in fatty acid metabolism . The compound’s ability to inhibit enzyme activity and alter gene expression highlights its potential as a therapeutic agent for metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(trifluoromethyl)pyridazin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-6-(trifluoromethyl)pyridazin-3-ol remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Amino-6-(trifluoromethyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FABP4 activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and potential damage to tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
4-Amino-6-(trifluoromethyl)pyridazin-3-ol is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that regulate the transport and breakdown of fatty acids . The compound’s inhibition of FABP4 affects the metabolic flux of fatty acids, leading to changes in metabolite levels and overall metabolic balance . These interactions underscore the compound’s potential impact on metabolic health .
Transport and Distribution
Within cells and tissues, 4-Amino-6-(trifluoromethyl)pyridazin-3-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments . Understanding the transport and distribution mechanisms of 4-Amino-6-(trifluoromethyl)pyridazin-3-ol is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 4-Amino-6-(trifluoromethyl)pyridazin-3-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity and function, as it ensures that 4-Amino-6-(trifluoromethyl)pyridazin-3-ol interacts with its intended targets within the cell . Studies have shown that the compound predominantly localizes to areas involved in fatty acid metabolism, further supporting its role in regulating metabolic processes .
属性
IUPAC Name |
5-amino-3-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(9)4(12)11-10-3/h1H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDVNUFODFSEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)

![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1473845.png)

![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)
![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)

![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)


![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

